physicochemical properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
physicochemical properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid
Introduction
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2] This core structure is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The presence of a nitrophenyl group and a carboxylic acid moiety on the pyrazole ring of the title compound suggests its potential as a bioactive molecule and a versatile intermediate for further chemical synthesis. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.
Physicochemical Properties
The are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a complete experimental characterization is not extensively reported in the public literature. Therefore, some of the presented data are computationally predicted.
| Property | Value | Source |
| IUPAC Name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | - |
| CAS Number | 1557038-82-0 | [5] |
| Molecular Formula | C10H7N3O4 | [6] |
| Molecular Weight | 233.18 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and DMF (predicted) | - |
| pKa | Not reported | - |
| LogP (predicted) | 1.8 (predicted) | - |
Experimental Protocols
Synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
This synthesis is a two-step process: 1) Claisen condensation to form a 1,3-dicarbonyl intermediate, and 2) Cyclization with hydrazine to form the pyrazole ring.
Step 1: Synthesis of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
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Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate.
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Addition of Reactant: While stirring, add 3'-nitroacetophenone dropwise to the solution at room temperature.
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Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to precipitate the product.
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Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.
Step 2: Synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Reaction Setup: Dissolve the ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate intermediate in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
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Addition of Hydrazine: Add hydrazine hydrate to the solution.
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Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
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Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Caption: A flowchart illustrating the two-step synthesis of the target compound.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid has not been extensively studied, many pyrazole derivatives are known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[7] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanism of other pyrazole-based anti-inflammatory agents.
Caption: A diagram showing the potential inhibition of the COX pathway by the title compound.
Conclusion
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. While comprehensive experimental data on its properties are sparse, this guide provides a summary of its known and predicted physicochemical characteristics, a detailed plausible synthesis protocol, and a visualization of a potential mechanism of action based on related compounds. Further research into the biological activities of this molecule could uncover novel therapeutic applications.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1557038-82-0|5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 5-(3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID, 95+% [m.chemicalbook.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
